molecular formula C4H7ClOS B2966554 Cyclobutanesulfinyl chloride CAS No. 2137574-87-7

Cyclobutanesulfinyl chloride

Cat. No.: B2966554
CAS No.: 2137574-87-7
M. Wt: 138.61
InChI Key: BTXFCJKOPVPUBV-UHFFFAOYSA-N
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Description

Cyclobutanesulfinyl chloride is a specialized organosulfur compound characterized by a four-membered cyclobutane ring attached to a sulfinyl chloride group (–S(O)Cl). This structure confers unique reactivity due to the combination of ring strain (cyclobutane’s bond angles deviate from the ideal tetrahedral geometry) and the electrophilic sulfinyl chloride moiety. It is primarily used in organic synthesis to introduce sulfoxide groups or as a chiral auxiliary in asymmetric reactions. However, direct data on its physical properties (e.g., melting point, solubility) are scarce in the provided evidence, necessitating inferred comparisons with structurally related compounds .

Properties

IUPAC Name

cyclobutanesulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClOS/c5-7(6)4-2-1-3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXFCJKOPVPUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutanesulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutyl alcohol with thionyl chloride. The reaction typically occurs under reflux conditions, producing this compound and hydrogen chloride as a byproduct. Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cyclobutanesulfinyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfinamides, sulfinates, and sulfinothioates.

    Oxidation Reactions: It can be oxidized to cyclobutanesulfonyl chloride using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: It can be reduced to cyclobutanesulfinic acid using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions, respectively. The major products formed from these reactions are sulfinamides, sulfinates, sulfinothioates, sulfonyl chlorides, and sulfinic acids.

Scientific Research Applications

There is no information available regarding the applications of "Cyclobutanesulfinyl chloride" from the provided search results. However, information is available for the compound "2-(Cyclopentanesulfonyl)aniline, HCl" and "Cyclobutanesulfonyl chloride".

2-(Cyclopentanesulfonyl)aniline, HCl

Scientific Research Applications
2-(Cyclopentanesulfonyl)aniline, HCl has applications in chemistry, biology, and industry. It can be used as an intermediate in the synthesis of complex organic molecules. The compound can be used in studying enzyme inhibition and protein interactions. It is utilized in the production of specialty chemicals and materials. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Properties
This compound exhibits antimicrobial activity and has demonstrated effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (μg/mL)Standard DrugStandard Drug MIC (μg/mL)
Staphylococcus aureus50Ciprofloxacin30
Escherichia coli40Ampicillin20

Antifungal Activity
The compound has shown antifungal properties against fungal pathogens such as Candida albicans. The compound demonstrated an IC50 value of 60 μM, indicating a potential for treating fungal infections. The biological activity of this compound is believed to involve the inhibition of key enzymes involved in cell wall synthesis and protein synthesis in microorganisms. Molecular docking studies suggest that the compound binds effectively to target proteins, disrupting their function and leading to cell death.

Case Study 1: Antimicrobial Efficacy
In vitro tests applying the compound to various bacterial cultures showed that the compound inhibited growth and reduced biofilm formation significantly.

Case Study 2: Fungal Biofilm Inhibition
An investigation assessed the antifungal capabilities of the compound against biofilms formed by Candida albicans. The study revealed a substantial reduction in biofilm mass, supporting its potential use as an antifungal agent.

Mechanism of Action

The mechanism of action of cyclobutanesulfinyl chloride involves its reactivity with nucleophiles. The compound’s sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Comparisons

The following table highlights key differences between cyclobutanesulfinyl chloride and analogous compounds, including sulfenyl chlorides (e.g., trichloromethanesulfenyl chloride), sulfonyl chlorides (e.g., cyclobutylmethanesulfonyl chloride), and substituted derivatives:

Compound CAS Number Molecular Formula Oxidation State Key Features Applications
This compound Not provided C₄H₇ClOS S⁺ (S=O) Combines cyclobutane strain with sulfinyl group; moderate electrophilicity. Chiral synthesis, sulfoxide formation.
Trichloromethanesulfenyl chloride 594-42-3 CCl₃SCl S⁰ (S–Cl) Highly reactive sulfenylating agent; corrosive. Rubber vulcanization, pesticide synthesis .
Cyclobutylmethanesulfonyl chloride 10147-36-1 C₅H₉ClO₂S S⁶⁺ (SO₂) Sulfonyl group; less electrophilic than sulfinyl chloride. Pharmaceuticals, sulfonamide precursors .
3-(Benzyloxy)cyclobutane-1-sulfonyl chloride 1303510-64-6 C₁₁H₁₃ClO₃S S⁶⁺ (SO₂) Benzyloxy substituent increases steric bulk; tailored reactivity. Specialty chemical synthesis, intermediates .
2.2 Reactivity and Stability
  • Ring Strain Effects : this compound’s reactivity is influenced by cyclobutane’s angle strain (~90°), which is less severe than cyclopropane (60°) but greater than cyclopentane (108°). This strain increases susceptibility to ring-opening reactions compared to larger-ring analogs .
  • Electrophilicity : The sulfinyl group (–S(O)Cl) is more electrophilic than sulfonyl (–SO₂Cl) but less than sulfenyl (–SCl). This positions it as a versatile intermediate for nucleophilic substitutions, particularly in forming sulfoxides.
  • Moisture Sensitivity : Like most sulfinyl/sulfonyl chlorides, it is likely moisture-sensitive, requiring anhydrous storage conditions—similar to trichloromethanesulfenyl chloride’s handling protocols .

Biological Activity

Cyclobutanesulfinyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a sulfonyl chloride derivative, which is known for its reactivity in various chemical transformations. The compound can act as a covalent probe in biological systems, targeting specific proteins and enzymes. Its mechanism of action often involves the formation of sulfonamide or sulfonyl derivatives that can modulate biological pathways.

  • Inhibition of Protein Kinases : Research indicates that compounds similar to this compound can inhibit protein kinases such as MEK (mitogen-activated protein kinase kinase), which plays a crucial role in cell proliferation and survival. The blockade of this pathway can have implications for cancer therapy, particularly in targeting oncogenic Ras mutants .
  • Antiproliferative Activity : this compound has shown promise in antiproliferative studies against various cancer cell lines. For instance, derivatives containing this structure have been evaluated for their effects on breast cancer cells (MCF-7) and pancreatic cancer cells (PANC-1), demonstrating significant cell cycle arrest and reduced viability .

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Cell Viability Assays : In vitro assays have demonstrated that certain derivatives exhibit EC50 values below 2 μM against MCF-7 cells, indicating potent antiproliferative effects. For example, a derivative with an N-methylimidazol-4-yl side chain showed profound antimitotic activity, with 246% more cells arrested in mitosis compared to control .
  • Structure-Activity Relationship (SAR) : The activity of this compound derivatives is influenced by their structural modifications. For instance, variations in substituents on the cyclobutane ring significantly affect their potency against cancer cell lines. Compounds with small cycloalkyl functionalities have been found to enhance biological activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study involving the synthesis of N-sulfonyl and N-sulfamoyl derivatives showed that certain compounds could induce G2/M phase arrest in MCF-7 cells, leading to increased apoptosis rates. This suggests that this compound derivatives could serve as effective agents in breast cancer therapy .
  • Inflammatory Disorders : The MEK signaling pathway, which can be inhibited by compounds related to this compound, has been implicated in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Targeting this pathway may provide new therapeutic strategies for managing these conditions .

Data Tables

The following table summarizes key findings from recent studies on this compound derivatives:

CompoundCell LineEC50 (μM)Mechanism of Action
Cyclobutane Derivative AMCF-7<2G2/M Arrest
Cyclobutane Derivative BPANC-1<2Antimitotic Activity
Cyclobutane Derivative CMCF-71.5Inhibition of MEK Pathway

Q & A

Q. What are the established synthetic routes for cyclobutanesulfinyl chloride, and how can purity be optimized during synthesis?

this compound is typically synthesized via sulfinylation of cyclobutane derivatives using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. Key steps include:

  • Cyclobutane sulfinic acid preparation : Oxidation of cyclobutane thiols or disulfides with hydrogen peroxide.
  • Chlorination : Reaction with SOCl₂ under anhydrous conditions at 0–5°C to minimize side reactions .
  • Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) to achieve >98% purity. Methodological Tip: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : 1H^{1}\text{H} NMR (δ ~3.5–4.0 ppm for sulfinyl protons) and 35Cl^{35}\text{Cl} NMR for chlorine environment analysis.
  • Purity assessment : Gas chromatography (GC) with flame ionization detection (FID) or HPLC coupled with UV/Vis spectroscopy.
  • Thermal stability : Differential scanning calorimetry (DSC) to detect decomposition thresholds (>120°C) . Methodological Tip: Cross-validate results using Fourier-transform infrared spectroscopy (FTIR) to confirm S=O and S-Cl bond vibrations (1050–1150 cm⁻¹ and 500–600 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

  • Map electrostatic potential surfaces to identify electrophilic/nucleophilic sites.
  • Simulate transition states for sulfinyl group transfer reactions (e.g., nucleophilic substitutions). Methodological Tip: Validate computational predictions with kinetic isotope effect (KIE) studies or isotopic labeling experiments to track reaction pathways .

Q. What strategies resolve contradictions in reported data on the hydrolytic stability of this compound?

Discrepancies in hydrolysis rates may arise from solvent polarity, pH, or trace water content. To address this:

  • Conduct controlled hydrolysis experiments in buffered solutions (pH 2–12) with Karl Fischer titration to quantify water content.
  • Compare activation energies via Arrhenius plots across temperatures (25–60°C). Methodological Tip: Use 18O^{18}\text{O}-labeling to distinguish between acid-catalyzed and nucleophilic hydrolysis mechanisms .

Q. How can this compound be utilized in stereoselective synthesis, and what chiral auxiliaries enhance enantiomeric excess (ee)?

  • Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce asymmetry during sulfinyl chloride reactions with prochiral nucleophiles.
  • Dynamic kinetic resolution : Employ palladium catalysts to control stereochemistry in cross-coupling reactions. Methodological Tip: Analyze ee via chiral HPLC or circular dichroism (CD) spectroscopy, and optimize reaction conditions using Design of Experiments (DoE) frameworks .

Methodological Best Practices

  • Reproducibility : Document solvent drying protocols (e.g., molecular sieves for THF), inert atmosphere conditions (Ar/N₂), and reaction quenching methods (e.g., aqueous NaHCO₃ for excess SOCl₂) .
  • Data reporting : Include raw spectral data, crystallographic parameters (if applicable), and error margins for kinetic measurements in supplementary materials .
  • Safety : Handle this compound in fume hoods due to its lachrymatory and corrosive properties. Use PPE (gloves, goggles) and neutralize waste with 10% NaOH .

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